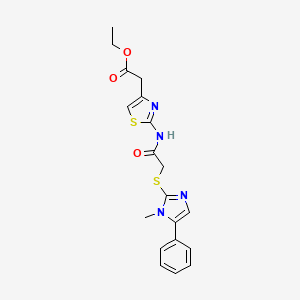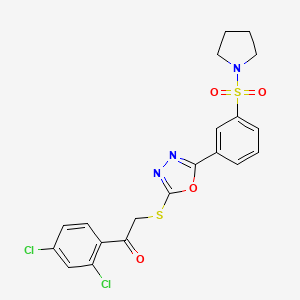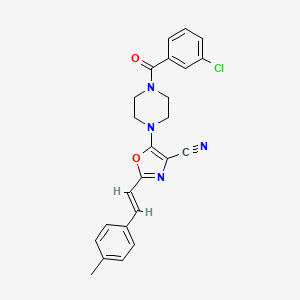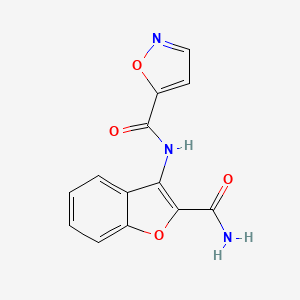
ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate” is not available in the search results.
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate” are not available in the search results.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This suggests that our compound could potentially be used in the development of new antibacterial drugs.
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This indicates that our compound could be explored for the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
The anti-inflammatory activity of imidazole derivatives suggests that our compound could be used in the development of drugs for the treatment of inflammatory diseases.
Antitumor Activity
Imidazole derivatives have been found to possess antitumor activity . This implies that our compound could be investigated for its potential use in cancer therapy.
Antidiabetic Activity
The antidiabetic activity of imidazole derivatives suggests that our compound could be used in the development of drugs for the treatment of diabetes.
Antioxidant Activity
Imidazole derivatives have been reported to show antioxidant activity . This indicates that our compound could be used in the development of drugs for the treatment of diseases caused by oxidative stress.
Antifungal Activity
Thiazole derivatives, which are part of our compound, have been reported to show antifungal activity . This suggests that our compound could be used in the development of antifungal drugs.
Antiviral Activity
Imidazole derivatives have been found to possess antiviral activity . This implies that our compound could be investigated for its potential use in antiviral therapy.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion would depend on the specific structure of the compound and the biological context.
Result of Action
Given the broad range of activities associated with imidazole derivatives, the effects could potentially include reduced inflammation, inhibited tumor growth, regulated blood sugar levels, alleviated allergic reactions, reduced fever, inhibited viral replication, reduced oxidative stress, killed amoebic and helminthic infections, inhibited fungal growth, and prevented ulcer formation .
Action Environment
For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties ) could mean that its activity is influenced by the pH of its environment.
Future Directions
The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Heterocyclic compounds, such as imidazole, have high chemotherapeutic values and act as a remedy for the development of novel drugs . The specific future directions for “ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate” are not available in the search results.
properties
IUPAC Name |
ethyl 2-[2-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-26-17(25)9-14-11-27-18(21-14)22-16(24)12-28-19-20-10-15(23(19)2)13-7-5-4-6-8-13/h4-8,10-11H,3,9,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOARFUYAYWSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B3412848.png)




![1-{4-Cyano-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B3412902.png)


![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B3412913.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B3412921.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3412929.png)
![N-(4-fluorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3412936.png)
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B3412937.png)